

Analytical methods for 2',5'-Diethoxybenzanilide characterization

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Compound of Interest

Compound Name: 2',5'-Diethoxybenzanilide

CAS No.: 92-22-8

Cat. No.: B1584486

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Executive Summary

2',5'-Diethoxybenzanilide (CAS 92-22-8), also known as N-(2,5-diethoxyphenyl)benzamide, is a critical intermediate in the synthesis of azo dyes (Spectol series), pigments, and specific pharmaceutical agents requiring a lipophilic benzanilide core. Its structural integrity relies on the precise positioning of two ethoxy groups on the aniline ring, which dictates its electronic properties and downstream reactivity.^[1]

This guide provides a definitive protocol for the structural identification and purity profiling of **2',5'-diethoxybenzanilide**.^[1] Unlike generic benzanilide analysis, this protocol addresses the specific challenge of distinguishing the 2',5'-substitution pattern from potential isomers (e.g., 2',4' or 3',4') using high-resolution NMR and establishing a stability-indicating HPLC method.^[1]

Physicochemical Profile

Before initiating instrumental analysis, the analyte must be verified against theoretical physicochemical constants to ensure safety and solubility compatibility.^[1]

| Property | Value / Description | Note |
|-------------------|--|---|
| CAS Number | 92-22-8 | Primary Identifier |
| Molecular Formula | | |
| Molecular Weight | 285.34 g/mol | |
| Appearance | White to off-white crystalline solid | May darken upon oxidation |
| Melting Point | 87–89 °C | Distinctive for purity check [1] |
| Solubility | Soluble in DMSO, Methanol, ; Insoluble in Water | Use MeCN/Water for HPLC |
| LogP (Predicted) | ~3.4 | Lipophilic; requires C18 stationary phase |

Structural Identification Protocols

High-Resolution NMR Spectroscopy

Objective: To confirm the benzanilide linkage and unequivocally prove the 2,5-positioning of the ethoxy groups.

Causality & Logic: The 2,5-diethoxy substitution pattern creates a specific asymmetry on the aniline ring.[1]

- Proton H-6' (ortho to the amide nitrogen) will appear as a singlet (or narrow doublet) and is typically deshielded due to the proximity of the amide group.[1]
- Protons H-3' and H-4' will show an ortho-coupling pattern (doublets, Hz).[1]
- Ethoxy Groups: Two distinct sets of signals are expected because the C2' and C5' positions are electronically distinct (one ortho to the amide, one meta).[1]

Protocol:

- Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-
.
 - Why DMSO? It prevents the exchange of the amide proton (), allowing it to be visible as a sharp singlet, which is crucial for confirming the amide bond formation.[1]
- Acquisition: Run ^1H NMR (400 MHz minimum) and ^{13}C NMR.

Expected ^1H NMR Data (DMSO-

):

- 9.5–10.0 ppm (1H, s): Amide NH.[1]
- 7.9–8.0 ppm (2H, d): Benzoyl ortho protons.[1]
- 7.4–7.6 ppm (3H, m): Benzoyl meta/para protons.[1]
- 7.8 ppm (1H, d, Hz): H-6' (Aniline ring, ortho to N).[1]
- 6.9–7.1 ppm (2H, m): H-3' and H-4' (Aniline ring).[1]
- 4.0–4.1 ppm (4H, overlapping q):
(Methylene protons).[1]
- 1.2–1.4 ppm (6H, overlapping t):
(Methyl protons).[1]

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

- Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
- Key Diagnostic Bands:

- 3200–3300 cm
: N-H stretch (secondary amide).[1]
- 1645–1660 cm
: C=O stretch (Amide I) – Strongest diagnostic peak.[1]
- 1530–1550 cm
: N-H bending (Amide II).[1]
- 1200–1250 cm
: Aryl Alkyl Ether (C-O-C) asymmetric stretch.[1]

Chromatographic Purity Profiling (HPLC-UV)

Objective: Quantify purity and detect unreacted 2,5-diethoxyaniline or benzoic acid hydrolysis products.

Method Logic: A gradient elution is selected over isocratic to ensure that both the polar hydrolysis products (benzoic acid) and the highly lipophilic parent molecule elute with sharp peak shapes.[1] Acidic modification prevents tailing of the residual aniline impurities.[1]

HPLC Protocol Parameters:

| Parameter | Setting |
|----------------|---|
| Column | C18 (L1), mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2. [1] 7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm (Aromatic) and 210 nm (General) |
| Injection Vol | 5–10 µL |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |
|------------|------------------|----------------------|
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Start Gradient |
| 12.0 | 90 | Elution of Main Peak |
| 15.0 | 90 | Wash |
| 15.1 | 30 | Re-equilibration |

| 20.0 | 30 | End |[\[1\]](#)

System Suitability Limits (SST):

- Tailing Factor (

):

[\[1\]](#)

- Theoretical Plates (

):

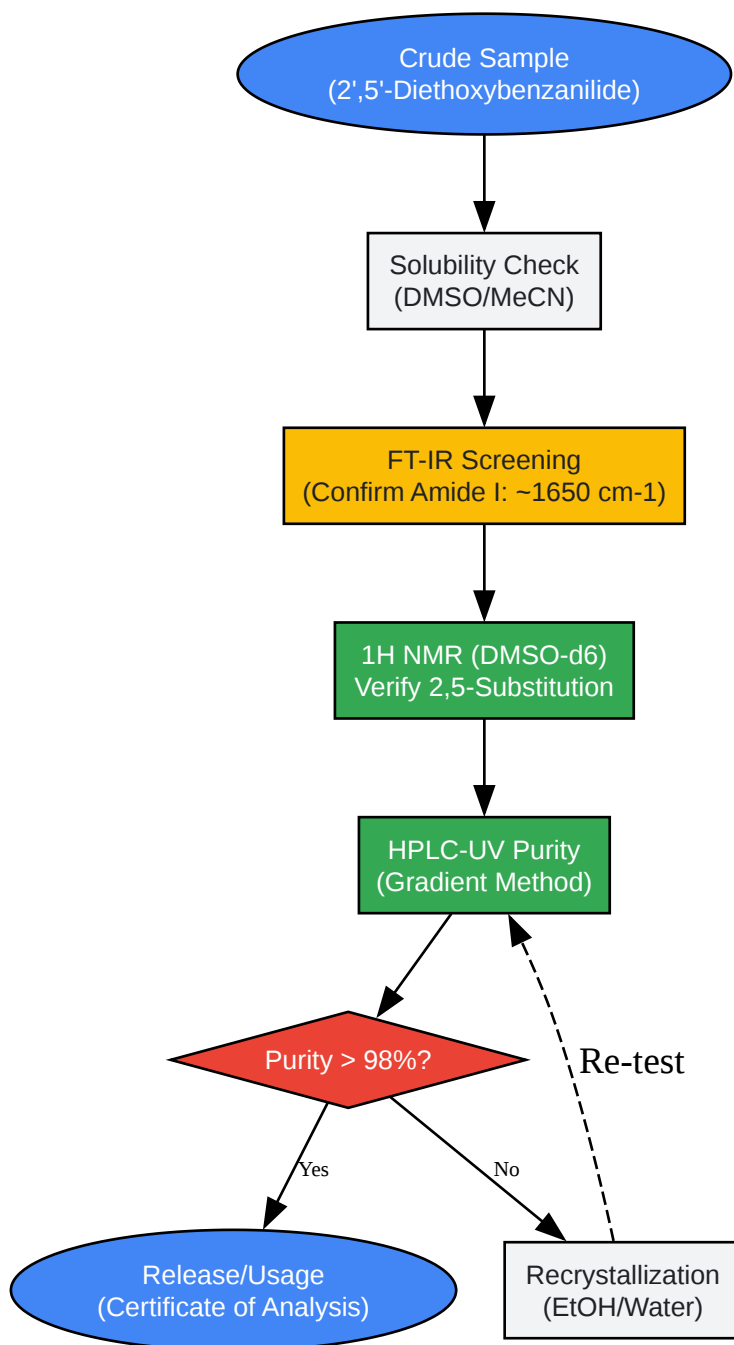
[1]

- %RSD (Area):

(n=5 injections)

Workflow Logic & Visualization

The following diagram illustrates the critical decision pathways for characterizing this molecule, ensuring no step is skipped.



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Figure 1: Step-by-step characterization workflow for **2',5'-Diethoxybenzanilide** validation.

Troubleshooting & Impurity Analysis

If the HPLC purity is low, use the relative retention times (RRT) to identify the likely contaminant:

- RRT ~0.4 (Early Eluting): Benzoic Acid.
 - Cause: Hydrolysis of the amide bond due to moisture or acidic conditions.[1]
 - Action: Check storage conditions; recrystallize from Ethanol.[1]
- RRT ~0.6: 2,5-Diethoxyaniline.
 - Cause: Incomplete reaction during synthesis.[1]
 - Detection: This peak will absorb less at 254 nm but may show distinct fluorescence or color if oxidized.[1]
 - Action: Wash solid with dilute HCl (aniline forms a soluble salt) and filter.[1]

References

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